5-Fluoro-2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione
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Overview
Description
5-Fluoro-2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 5-Fluoro-2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the fluoro and methoxy groups . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
5-Fluoro-2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Fluoro-2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as 5-Fluoro-2-methoxyphenol and 5-Fluoro-2-methoxybenzaldehyde . These compounds share similar structural features but differ in their functional groups and biological activities .
Properties
IUPAC Name |
5-fluoro-2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c1-26-19-10-7-14(13-5-3-2-4-6-13)11-18(19)23-20(24)16-9-8-15(22)12-17(16)21(23)25/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYCOPYSXGDLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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